5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole is a versatile organic compound with a pyrazole core structure. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloromethyl group at position 5, a methoxy group at position 3, and a methyl group at position 1. Due to its unique structure, it finds applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyrazole Derivatives: The compound can be synthesized by reacting pyrazole with chloromethyl methyl ether in the presence of a strong base like sodium hydride (NaH).
Methylation and Halogenation: Another method involves the methylation of pyrazole followed by chloromethylation using chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: Substitution reactions at the chloromethyl group can lead to various derivatives, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acid derivatives.
Reduction Products: Methylated pyrazoles.
Substitution Products: Various substituted pyrazoles depending on the nucleophile.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
5-(Chloromethyl)-1H-pyrazole: Lacks the methoxy group.
3-Methoxy-1-methyl-1H-pyrazole: Lacks the chloromethyl group.
5-(Chloromethyl)-3-methoxy-1H-pyrazole: Similar structure but different positions of substituents.
Uniqueness: The presence of both chloromethyl and methoxy groups on the pyrazole ring makes this compound unique, providing it with distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole (CMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and insecticidal activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
CMMP is characterized by the following chemical structure:
- Molecular Formula : C₇H₈ClN₃O
- Molecular Weight : Approximately 173.61 g/mol
The compound features a chloromethyl group at the 5-position and a methoxy group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that CMMP exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that derivatives of CMMP can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Candida albicans | 12 | 10 |
2. Antitumor Activity
CMMP has also been investigated for its potential antitumor effects. Several studies have reported its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
Case Study:
In one study, CMMP derivatives were tested against MCF-7 cells, showing an IC₅₀ value of approximately 49.85 µM, indicating moderate cytotoxicity. The study highlighted the compound's ability to inhibit tumor growth effectively.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 49.85 | Induction of apoptosis |
A549 | 30.75 | Cell cycle arrest |
3. Insecticidal Activity
The insecticidal properties of CMMP have been explored in agricultural contexts, particularly as a potential pesticide. Recent studies have demonstrated that certain CMMP derivatives exhibit high mortality rates against pests such as Aphis fabae.
Research Findings:
In bioassays conducted at concentrations of 12.5 mg/L, some derivatives showed over 85% mortality against Aphis fabae, which is comparable to established insecticides like imidacloprid.
Compound | Mortality Rate (%) | Concentration (mg/L) |
---|---|---|
CMMP Derivative A | 85.7 | 12.5 |
Imidacloprid | 90 | 10 |
The synthesis of CMMP typically involves nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles, leading to a variety of functionalized pyrazole derivatives. This versatility enhances its applicability in medicinal chemistry.
Properties
CAS No. |
1823909-96-1 |
---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C6H9ClN2O/c1-9-5(4-7)3-6(8-9)10-2/h3H,4H2,1-2H3 |
InChI Key |
PPKHPULQTGRKPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)CCl |
Purity |
95 |
Origin of Product |
United States |
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